Uracil

説明

Historical Perspectives on Nucleobase Discovery and Characterization

The history of nucleobase discovery is intertwined with the early investigations into the chemical composition of cells and their nuclei. Friedrich Miescher, a Swiss physician and biologist, is credited with isolating "nuclein" from the nuclei of white blood cells in 1869, recognizing it as a new type of molecule distinct from proteins preceden.comfordays.jpnih.gov. This substance, later termed nucleic acid by Richard Altmann in 1889, was found to be acidic in nature and rich in phosphorus fordays.jp.

Albrecht Kossel, a German biochemist and a student of Miescher, made significant contributions to understanding the chemical composition of nucleic acids wikipedia.orgacgt.mefiveable.mekiddle.co. Between 1885 and 1901, Kossel isolated and described the five primary organic compounds present in nucleic acids: adenine (B156593), cytosine, guanine (B1146940), thymine (B56734), and uracil (B121893) wikipedia.orgacgt.mefiveable.mekiddle.co. His work laid the foundation for future discoveries in genetics and molecular biology and earned him the Nobel Prize in Physiology or Medicine in 1910 for his research on proteins and nucleic acids fiveable.mekiddle.cocmeindia.in. While Kossel characterized most of the nucleobases, this compound was originally discovered in 1900 by Alberto Ascoli, a student of Kossel, who isolated it by hydrolysis of yeast nuclein wikipedia.orgnewworldencyclopedia.orgacgt.me. This compound was also found in other biological sources, including bovine thymus and spleen, herring sperm, and wheat germ newworldencyclopedia.org.

Early methods for characterizing nucleobases involved hydrolysis of nucleic acids to release the constituent bases, followed by various chemical analyses to determine their structure and properties newworldencyclopedia.orgacgt.me. The ability of nucleobases to absorb light was also a key characteristic used in their study newworldencyclopedia.org.

Structure

3D Structure

特性

IUPAC Name |

1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Record name | uracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-15-7 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021424 | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Uracil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.6 mg/mL | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |

| Record name | Uracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pyrimidinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil-5-d | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56HH86ZVCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Uracil Biosynthesis and Metabolic Pathways

De Novo Pyrimidine (B1678525) Biosynthesis: Enzymatic Steps Leading to Uracil (B121893) Formation

The de novo pyrimidine biosynthesis pathway is an energy-intensive process that constructs the pyrimidine ring from simple molecules such as bicarbonate, aspartate, and glutamine creative-proteomics.com. This pathway ultimately leads to the formation of uridine (B1682114) monophosphate (UMP), which is the precursor to other pyrimidine nucleotides, including those containing this compound.

The de novo synthesis pathway involves a series of enzymatic steps:

Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The initial step is the formation of carbamoyl phosphate from glutamine, CO₂, and ATP, catalyzed by the enzyme carbamoyl phosphate synthetase II (CPS II) creative-proteomics.com. This is often the rate-limiting step in animals and is subject to significant regulation creative-proteomics.comwikipedia.org.

Formation of Carbamoyl Aspartate: Carbamoyl phosphate then reacts with aspartate to form carbamoyl aspartate, a reaction catalyzed by aspartate transcarbamoylase (ATCase) microbenotes.comfiveable.me. This step is the regulated step in bacteria wikipedia.org.

Formation of Dihydroorotate (B8406146): Carbamoyl aspartate is cyclized to dihydroorotate by the enzyme dihydroorotase wikipedia.orgmicrobenotes.com.

Formation of Orotate (B1227488): Dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase (DHODH) creative-proteomics.commicrobenotes.com. This is the only mitochondrial step in nucleotide ring biosynthesis in eukaryotes, with other steps occurring in the cytoplasm wikipedia.orgmicrobenotes.com.

Formation of Orotidine (B106555) 5′-Monophosphate (OMP): Orotate is converted to orotidine 5′-monophosphate (OMP) by the addition of a ribose phosphate group from phosphoribosyl pyrophosphate (PRPP), catalyzed by orotate phosphoribosyltransferase (OPRT) wikipedia.org.

Conversion of OMP to Uridine 5′-Monophosphate (UMP): Finally, OMP is decarboxylated to form UMP by the enzyme OMP decarboxylase wikipedia.org. In humans, the last two steps (5 and 6) are catalyzed by a single bifunctional enzyme called UMP synthase (UMPS) wikipedia.orgmdpi.com.

UMP can then be phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP) wikipedia.orgmdpi.com. UTP is a direct precursor for the synthesis of cytidine (B196190) triphosphate (CTP) mdpi.com.

This compound Salvage Pathways: Enzymes and Precursors in Recycled Metabolism

In addition to de novo synthesis, cells can also acquire this compound nucleotides through salvage pathways. These pathways are generally more energy-efficient than de novo synthesis as they recycle pre-existing bases and nucleosides resulting from the degradation of RNA and DNA fiveable.mewikipedia.org.

The this compound salvage pathway primarily involves the conversion of free this compound or uridine back into uridine monophosphate (UMP). Key enzymes in this pathway include:

This compound phosphoribosyltransferase (UPRT): This enzyme catalyzes the conversion of this compound and phosphoribosyl pyrophosphate (PRPP) directly into UMP fiveable.mefiveable.meresearchgate.net. This is a crucial step for recycling free this compound.

Uridine phosphorylase: This enzyme can cleave uridine into this compound and ribose 1-phosphate wikipedia.org. While this is a step in degradation, the resulting this compound can be salvaged by UPRT.

Uridine kinase: This enzyme phosphorylates uridine to form UMP wikipedia.org. This allows for the salvage of the nucleoside uridine.

Cytidine and deoxycytidine can also enter the this compound salvage pathway after being deaminated to uridine and deoxyuridine, respectively, by cytidine deaminase fiveable.mewikipedia.org. These can then be phosphorylated by uridine kinase or other nucleoside kinases to form their corresponding monophosphates.

Salvage pathways are particularly important in tissues with low proliferative activity where de novo synthesis may be less active creative-proteomics.com.

Regulation of this compound Biosynthesis: Allosteric Control and Transcriptional Mechanisms

The synthesis of this compound nucleotides is tightly regulated at multiple levels to match the cellular demand and avoid wasteful production. Regulation occurs through both allosteric control of enzyme activity and transcriptional regulation of gene expression oup.com.

Allosteric Control: Several enzymes in the de novo pathway are subject to allosteric regulation. In animals, carbamoyl phosphate synthetase II (CPS II), the first committed enzyme, is a key regulatory point creative-proteomics.comwikipedia.org. Its activity is inhibited by the end product UTP, a form of feedback inhibition creative-proteomics.comwikipedia.org. Conversely, PRPP and ATP can act as positive effectors, enhancing CPS II activity wikipedia.org. In bacteria, aspartate transcarbamoylase (ATCase) is a major regulated enzyme wikipedia.org.

This compound phosphoribosyltransferase (UPRT) in the salvage pathway is also subject to allosteric regulation. Studies in Escherichia coli have shown that UPRT activity can be regulated by guanine (B1146940) nucleotides like GDP and GTP, which act as positive effectors nih.gov. The accumulation of guanosine (B1672433) 5'-diphosphate 3-diphosphate ((p)ppGpp) under stringent conditions (e.g., amino acid starvation) can abolish the stimulatory effect of GTP on UPRT, indicating a link between this compound salvage and the cell's nutritional status nih.gov.

Transcriptional Mechanisms: The expression of genes encoding enzymes involved in both de novo synthesis and salvage pathways is also regulated at the transcriptional level oup.comfrontiersin.org. This allows for longer-term adaptation to changes in nucleotide requirements, such as during cell proliferation oup.com. For instance, increased nucleotide synthesis is necessary for DNA replication and RNA production during cell division, which is supported by increased expression of the genes associated with nucleotide synthesis oup.com. Transcription factors like MYC and Rb/E2F are known to regulate the expression of genes encoding enzymes in nucleotide biosynthetic pathways oup.com. Studies in Arabidopsis seedlings have also shown transcriptional reprogramming of nucleotide metabolism in response to altered pyrimidine availability, with changes in gene expression for enzymes and transporters involved in nucleotide homeostasis frontiersin.org.

Isotopic Tracing and Metabolic Flux Analysis of this compound Pathways

Isotopic tracing and metabolic flux analysis (MFA) are powerful techniques used to study the dynamics and rates of metabolic pathways, including those involving this compound. creative-proteomics.comnih.gov These methods involve using molecules labeled with stable isotopes, such as ¹³C or ¹⁵N, and tracking their incorporation into downstream metabolites over time creative-proteomics.comnih.govnih.gov. By analyzing the isotopic labeling patterns of this compound and its precursors and products, researchers can gain insights into the relative contributions of de novo synthesis and salvage pathways, identify key regulatory steps, and quantify metabolic fluxes. biorxiv.orgrsc.org

Stable isotope tracing allows for the visualization of the turnover dynamics of synthesized nitrogenous bases at the sub-cellular level. biorxiv.org For example, using ¹³C-labeled precursors, the incorporation of ¹³C into the pyrimidine ring of this compound-containing nucleotides can be measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). nih.govnih.govrsc.org The pattern of labeling provides information about the specific reactions and pathways that the labeled atoms have traversed. nih.govnih.gov

Metabolic flux analysis takes this data further by using computational models to calculate the rates (fluxes) through different reactions in the metabolic network. creative-proteomics.comnih.gov This can reveal how metabolic pathways are regulated and how they adapt to different physiological conditions. For instance, isotopic tracing using [¹³C₅]uridine has been used to demonstrate the utilization of uridine metabolism for the ribosylation of adenine (B156593) in certain contexts, highlighting the interconnectedness of nucleotide metabolism. nih.gov Simultaneous tracing of carbon and nitrogen isotopes can provide even more detailed insights into the synthesis of the pyrimidine ring from precursors like aspartate, glutamine, and CO₂. rsc.org

These techniques are invaluable for understanding the complexities of this compound metabolism, particularly in different cell types and under varying conditions, including in the context of diseases where nucleotide metabolism is often dysregulated. nih.gov

Uracil S Integration and Function in Ribonucleic Acid Rna

Transcriptional Incorporation of Uracil (B121893) into RNA Molecules

The process of transcription is the cellular mechanism by which the genetic information encoded in DNA is converted into an RNA molecule. lumenlearning.comtinzyme.comnih.gov During transcription, the enzyme RNA polymerase reads the DNA template strand (the antisense strand) in a 3' to 5' direction and synthesizes a complementary RNA strand in the 5' to 3' direction. lumenlearning.comencyclopedia.pub A key feature of this process is the incorporation of this compound into the growing RNA chain whenever an adenine (B156593) (A) is encountered on the DNA template strand. lumenlearning.comnih.govwikipedia.orgozbiosciences.com This follows the standard Watson-Crick base pairing rules, where adenine pairs with this compound (A-U) in RNA, analogous to adenine pairing with thymine (B56734) (A-T) in DNA. vaia.comnih.govwikipedia.orgwikipedia.org The resulting RNA molecule is therefore a complementary copy of the DNA template, with this compound substituting for thymine present in the corresponding DNA coding strand (sense strand). lumenlearning.comencyclopedia.pub This selective incorporation of this compound is crucial for generating the various types of RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), which are essential for protein synthesis and other cellular functions. numberanalytics.comontosight.aifiveable.metinzyme.com

Structural Contributions of this compound to RNA Conformation and Stability

This compound plays a vital role in shaping the intricate three-dimensional structures of RNA molecules. While RNA is typically single-stranded, it can fold upon itself through intramolecular base pairing, forming complex secondary and tertiary structures. wikipedia.orglibretexts.org The base pairing between this compound and adenine (A-U) is a fundamental interaction that contributes to the formation of these structures, including helices, loops, and pseudoknots. numberanalytics.comontosight.aifiveable.mewikipedia.orgnih.gov

A-U base pairs are stabilized by two hydrogen bonds, in contrast to the three hydrogen bonds found in guanine-cytosine (G-C) base pairs. vaia.comnih.govpnas.org This difference in hydrogen bond number contributes to the relative stability of RNA regions; G-C rich regions are generally more thermodynamically stable than A-U rich regions. nih.govpnas.org The free energy associated with hydrogen bonds in a G-C pair is approximately -3.4 kcal/mol, while for an A-U pair, it is approximately -2.1 kcal/mol. nih.gov Despite being less stable than G-C pairs, A-U pairs are essential for maintaining the correct folding and stability required for RNA function. numberanalytics.comontosight.aifiveable.menih.gov

Beyond standard Watson-Crick pairing, this compound can also participate in non-canonical base pairs, such as wobble G-U pairs and U-U pairs, which further contribute to the diversity of RNA structures. wikipedia.orgucsd.edunih.gov These non-canonical interactions, along with base stacking, are crucial for stabilizing specific RNA folds and are particularly prevalent in larger RNA molecules like ribosomal RNA. pnas.orgucsd.edu The flexibility and adaptability conferred by this compound's base-pairing capabilities are essential for RNA to perform its diverse roles in the cell. fiveable.me

| Base Pair | Number of Hydrogen Bonds | Approximate Free Energy (kcal/mol) |

| Guanine-Cytosine (G-C) | 3 | -3.4 |

| Adenine-Uracil (A-U) | 2 | -2.1 |

Table 1: Comparison of Hydrogen Bonding and Free Energy in Canonical RNA Base Pairs nih.govpnas.org

Functional Roles of this compound in Messenger RNA (mRNA) Translation and Regulation

Messenger RNA (mRNA) molecules carry the genetic code from DNA to the ribosomes, where it is translated into proteins. tinzyme.comozbiosciences.com this compound, as one of the four bases in mRNA, is integral to this process. The sequence of this compound and other nucleobases in mRNA forms codons, three-nucleotide units that specify which amino acid should be added to the growing polypeptide chain during translation. numberanalytics.comozbiosciences.com Ribosomes move along the mRNA molecule, reading these codons and facilitating the recruitment of the appropriate transfer RNA (tRNA) molecules carrying specific amino acids. ozbiosciences.com The accurate base pairing between the this compound-containing codons in mRNA and the complementary anticodons in tRNA is fundamental to ensuring the correct sequence of amino acids in the synthesized protein. wikipedia.org

Beyond its direct role in coding, this compound in mRNA can also be involved in the regulation of gene expression. mRNA structure, influenced by this compound's base-pairing properties, can affect mRNA stability, localization, and interaction with regulatory proteins or microRNAs. ozbiosciences.com Post-transcriptional modifications of this compound in mRNA, such as pseudouridylation, have been shown to influence mRNA stability and stress response. While the study of this compound's direct regulatory elements in mRNA is an active area of research, its presence is undeniably crucial for the central process of protein synthesis. ontosight.aifiveable.me

This compound's Significance in Transfer RNA (tRNA) Structure and Aminoacylation

Transfer RNA (tRNA) molecules are key adaptors in protein synthesis, delivering specific amino acids to the ribosome based on the mRNA sequence. qiagen.comwikipedia.org tRNA molecules have a characteristic cloverleaf secondary structure that folds into a defined L-shaped tertiary structure. bioinformatics.orgweizmann.ac.il this compound residues are critical components of tRNA, contributing to both its structure and function.

This compound is prominently found in several key regions of tRNA. The D-loop, named for the presence of the modified this compound derivative dihydrouridine (D), is a characteristic feature of tRNA structure. wikipedia.orgbioinformatics.orgwikipedia.org The TΨC loop (or T-loop) contains the modified this compound derivative pseudouridine (B1679824) (Ψ) and often includes ribothymidine (T), a base typically found in DNA but present in tRNA. wikipedia.orgbioinformatics.org These modified this compound bases, along with unmodified this compound residues, contribute to the specific folding and stability of the tRNA molecule through various base-pairing and stacking interactions. nih.govweizmann.ac.il

The precise three-dimensional structure of tRNA, heavily influenced by its this compound content and modifications, is essential for its recognition by aminoacyl-tRNA synthetases. wikipedia.orgwikipedia.orgnih.gov These enzymes are responsible for attaching the correct amino acid to the 3' end of its cognate tRNA, a process called aminoacylation. wikipedia.orgnih.gov Specific nucleotides and structural features within tRNA, including those involving this compound, serve as identity elements recognized by the synthetases, ensuring the fidelity of protein synthesis. wikipedia.orgwikipedia.org Modifications of this compound, particularly in the anticodon region (though not explicitly covered in the outline's scope for this section), can also enhance codon-anticodon recognition and influence translation efficiency. oaepublish.com

Ribosomal RNA (rRNA) Dynamics and this compound Participation

Ribosomal RNA (rRNA) is a major structural and catalytic component of ribosomes, the cellular machinery responsible for protein synthesis. qiagen.comtinzyme.com Ribosomes are complex ribonucleoprotein assemblies where mRNA is translated into proteins with the help of tRNA. tinzyme.comozbiosciences.com this compound residues are abundant in rRNA and play significant roles in the assembly, structure, and function of ribosomes. numberanalytics.comontosight.aifiveable.me

This compound participates in the extensive base pairing within rRNA molecules, contributing to the formation of the intricate secondary and tertiary structures that define the ribosome's architecture. nih.govucsd.edu These structural elements are crucial for the proper folding of rRNA and the assembly of ribosomal subunits. Functionally important regions of rRNA, such as the peptidyl transferase center (responsible for peptide bond formation) and the decoding center (where mRNA codons are read), contain this compound residues that are directly involved in the catalytic activity and interactions with mRNA and tRNA.

Post-Transcriptional Modifications of this compound in RNA: Pseudouridine and Dihydrouridine

This compound is a substrate for several important post-transcriptional modifications in RNA, significantly expanding the chemical diversity and functional capabilities of RNA molecules. Among the most abundant and well-studied modifications are the isomerization of this compound to pseudouridine (Ψ) and the reduction of this compound to dihydrouridine (D). wikipedia.orgnih.govplos.orgpnas.orgtandfonline.comnih.govmdpi.com

Pseudouridine (Ψ): Pseudouridine is an isomer of uridine (B1682114) where the glycosidic bond between the ribose sugar and the this compound base is shifted from the N1 nitrogen to the C5 carbon of the this compound ring. wikipedia.orgportlandpress.comnih.gov This C-C linkage provides increased rotational freedom and conformational flexibility to the nucleotide. wikipedia.org Furthermore, pseudouridine has an additional hydrogen bond donor at the N1 position, which can form extra hydrogen bonds, including interactions with the 5' phosphate (B84403) group or water molecules, thereby stabilizing RNA structure. nih.govwikipedia.orgportlandpress.com

Pseudouridylation is catalyzed by specific enzymes called pseudouridine synthases (PUSs), which isomerize this compound residues within pre-existing RNA molecules. portlandpress.comnih.gov This modification is widespread and found in various RNA types, including tRNA, rRNA, snRNA, and mRNA. wikipedia.org In rRNA and tRNA, pseudouridine contributes significantly to structural stability and proper folding. nih.govwikipedia.org In mRNA, pseudouridylation has been implicated in influencing translation efficiency and stability. asiaresearchnews.com

Dihydrouridine (D): Dihydrouridine is formed by the reduction of the double bond between carbons 5 and 6 of the this compound ring, resulting in a saturated, non-planar ring structure. nih.govplos.orgpnas.orgtandfonline.com This loss of planarity and aromaticity in the this compound base affects the conformation of the ribose sugar and disrupts base stacking interactions. plos.org

Dihydrouridine formation is catalyzed by dihydrouridine synthases (Dus enzymes) through the hydrogenation of this compound residues in RNA. pnas.orgtandfonline.comoup.com Dihydrouridine is particularly enriched in the D-loop of tRNA molecules, hence the name. wikipedia.orgbioinformatics.orgwikipedia.org The presence of dihydrouridine in tRNA is thought to promote structural flexibility in the D-loop, which is important for tRNA folding and recognition by aminoacyl-tRNA synthetases. wikipedia.orgpnas.org While traditionally associated with tRNA, dihydrouridine has also been identified in mRNA and is believed to influence RNA folding by biasing against helical regions. plos.org

These post-transcriptional modifications of this compound highlight the dynamic nature of RNA and the crucial role of this compound as a versatile building block whose chemical properties can be tailored to fine-tune RNA function. mdpi.comnih.gov

| Modified Nucleotide | Precursor Base | Chemical Change | Effect on Structure/Function | Primary RNA Types Found In |

| Pseudouridine (Ψ) | This compound | Isomerization (N1-C1' to C5-C1' bond) | Increased flexibility, extra H-bond donor, stabilizes structure, influences translation. wikipedia.orgportlandpress.com | tRNA, rRNA, snRNA, mRNA wikipedia.org |

| Dihydrouridine (D) | This compound | Reduction of C5=C6 double bond | Reduces planarity, disrupts stacking, increases flexibility, influences folding. plos.orgpnas.org | tRNA (especially D-loop), also found in mRNA. wikipedia.orgbioinformatics.orgplos.org |

Table 2: Key Post-Transcriptional Modifications of this compound wikipedia.orgbioinformatics.orgwikipedia.orgnih.govplos.orgpnas.orgtandfonline.comportlandpress.com

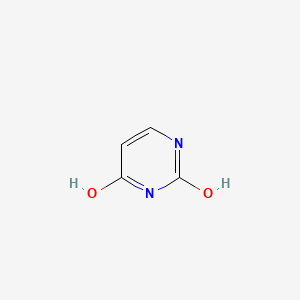

This compound is a pyrimidine (B1678525) base that is a fundamental component of ribonucleic acid (RNA). While typically associated with RNA, this compound can also be present in deoxyribonucleic acid (DNA), where it is considered an aberrant base that poses a threat to genome integrity. Its presence in DNA can arise through different mechanisms and, if not properly repaired, can lead to mutations and genomic instability.

Uracil in Deoxyribonucleic Acid Dna and Genome Integrity

Aberrant Uracil (B121893) Incorporation into DNA: Mechanisms and Consequences

This compound can be introduced into DNA through two primary mechanisms: the misincorporation of deoxyuridine triphosphate (dUTP) during DNA replication and the spontaneous or enzymatic deamination of cytosine. During DNA synthesis, DNA polymerases can occasionally incorporate dUTP from the nucleotide pool instead of thymidine (B127349) triphosphate (dTTP), particularly when the ratio of dUTP to dTTP is elevated pnas.orgacs.orgnih.gov. This misincorporation results in the presence of a this compound opposite an adenine (B156593) (U:A pair) in the DNA helix acs.orgnih.govnih.gov. While a U:A pair is not immediately mutagenic, its presence can still interfere with DNA-protein interactions, such as those involving transcription factors or polymerases nih.govnih.govbiorxiv.org. The more common mechanism leading to this compound in DNA is the hydrolytic deamination of cytosine, which converts cytosine to this compound pnas.orgacs.org. This process can occur spontaneously or be catalyzed by enzymes like the AID/APOBEC family of cytosine deaminases acs.orgnih.govresearchgate.net. Cytosine deamination typically occurs at CpG sites and results in a this compound opposite a guanine (B1146940) (U:G mismatch) wikipedia.org. If this U:G mismatch is not repaired before DNA replication, the this compound will pair with adenine in the new strand, leading to a C:G to T:A transition mutation in subsequent replication cycles pnas.orgnih.gov. It is estimated that between 70 and 200 cytosine bases per human cell per day undergo deamination to this compound pnas.org.

The consequences of aberrant this compound incorporation and cytosine deamination in DNA range from mutagenic effects to potential cytotoxicity and genomic instability. Unrepaired U:G mismatches are highly mutagenic, leading to frequent C→T transition mutations, which are among the most common spontaneous mutations observed in living organisms and are often found in human tumors pnas.org. High levels of this compound incorporation (U:A pairs) can be cytotoxic if they accumulate, potentially leading to DNA breaks and cell death pnas.orgacs.orgnih.gov. Furthermore, the repair processes initiated by the presence of this compound can themselves generate DNA strand breaks, which, if not properly resolved, can contribute to genomic instability, chromosomal fragmentation, and even apoptosis nih.govnih.govoup.com.

This compound-DNA Glycosylase (UDG) Family: Molecular Mechanisms of this compound Excision

The primary defense mechanism against the presence of this compound in DNA is the action of this compound-DNA glycosylases (UDGs). UDGs are a superfamily of evolutionarily conserved enzymes that initiate the base excision repair (BER) pathway by recognizing and removing this compound from the DNA molecule researchgate.netnih.govebi.ac.uk. This is achieved by cleaving the N-glycosidic bond that links the this compound base to the deoxyribose sugar, leaving behind an apurinic/apyrimidinic (AP) site wikipedia.orgthermofisher.comebi.ac.uk.

The UDG superfamily is classified into several families based on their substrate specificity and structure researchgate.netnih.gov. Family 1 UDGs, also known as UNGs (this compound-N-glycosylases), are the most extensively studied and are found in bacteria, eukaryotes, and some viruses researchgate.netebi.ac.uk. Human cells express several UDGs, including nuclear UNG2 and mitochondrial UNG1 (both encoded by the UNG gene), as well as SMUG1 (Single-strand selective monofunctional this compound DNA glycosylase 1), TDG (Thymine DNA Glycosylase), and MBD4 (Methyl-CpG-binding domain protein 4) nih.govnih.gov. UNG enzymes are highly specific for this compound and can excise it from both single-stranded and double-stranded DNA, with a preference for single-stranded this compound and U:G mismatches nih.govthermofisher.com. TDG and MBD4 are primarily involved in removing this compound (and thymine (B56734) in the case of TDG and MBD4) from U:G mismatches, particularly in the context of cytosine deamination at CpG sites wikipedia.orgnih.gov.

Impact of this compound Lesions on DNA Replication Fidelity and Mutagenesis

This compound lesions in DNA can significantly impact DNA replication fidelity and contribute to mutagenesis. The most direct mutagenic consequence arises from unrepaired U:G mismatches resulting from cytosine deamination. During DNA replication, DNA polymerases will typically insert an adenine opposite the this compound, leading to a C:G to T:A transition mutation in the daughter DNA molecule after the next round of replication pnas.orgnih.gov. This is a major source of spontaneous mutations pnas.org.

While U:A pairs resulting from dUTP misincorporation are not directly mutagenic, their presence and subsequent repair can still affect replication fidelity and lead to mutations. The BER pathway initiated by UDG activity creates transient single-strand breaks and AP sites nih.govnih.gov. These repair intermediates can pose obstacles to the replication machinery. If a replication fork encounters an AP site or a strand break before the BER process is complete, it can lead to replication fork stalling or collapse, potentially resulting in more complex and deleterious DNA lesions, such as double-strand breaks nih.govembopress.org.

Furthermore, under conditions where the dUTP pool is elevated (e.g., due to folate deficiency or inhibition of thymidylate synthesis), there can be increased this compound misincorporation into DNA nih.govoup.comresearchgate.net. This can lead to a "futile cycle" of this compound incorporation and excision by BER, generating an excessive number of repair intermediates and increasing the likelihood of errors during the repair synthesis step nih.govoup.com. Although BER is generally accurate, repeated cycles of repair synthesis in the presence of high dUTP can still lead to the re-incorporation of this compound or the introduction of other errors, contributing to genomic instability and potentially promoting mutagenesis nih.govresearchgate.net.

In certain contexts, such as in the adaptive immune system during somatic hypermutation and class switch recombination, the controlled introduction and processing of this compound by AID and UDGs are essential for generating antibody diversity, although this process also involves targeted mutagenesis nih.govbiorxiv.org.

Methodologies for Detecting this compound in Genomic DNA and its Repair Intermediates

Detecting and quantifying this compound in genomic DNA and its repair intermediates is crucial for understanding the extent of this compound-induced DNA damage and the efficiency of repair processes. Various methodologies have been developed for this purpose, ranging from global quantification techniques to methods for localizing this compound at specific sites or even single-nucleotide resolution.

Global quantification of this compound in DNA can be achieved using techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) researchgate.netnih.gov. This method involves enzymatic digestion of DNA into nucleosides followed by separation and detection by mass spectrometry nih.gov.

Methods for detecting this compound within specific DNA sequences or across the genome often utilize the activity of UDGs. One approach involves treating DNA with UDG to excise this compound, creating AP sites, which are then cleaved by an AP endonuclease (like APE1) to generate strand breaks researchgate.netnih.gov. These strand breaks can then be detected or used as starting points for further analysis. PCR-based methods can be used to detect this compound within target DNA sequences. Techniques like differential DNA denaturation PCR (3D-PCR) and UDG-PCR exploit the presence of this compound or the AP sites generated by UDG to indicate damage or facilitate amplification oup.comresearchgate.netnih.gov. Genome-wide mapping of this compound has become possible with the advent of sequencing-based methods. Techniques such as Excision-seq and dU-seq utilize UDG and AP endonuclease activity to generate fragments from this compound-containing DNA, which are then sequenced to identify the locations of this compound nih.govresearchgate.net. Other methods, like Ucaps-seq and SNU-seq, employ specific UDG variants or proteins that cross-link to the DNA after this compound excision, allowing for single-nucleotide resolution mapping acs.orgbiorxiv.org. Immunochemical methods using antibodies or engineered proteins that specifically bind to this compound-containing DNA have also been developed for detecting this compound in genomic DNA, including in situ visualization using microscopy biorxiv.org.

These methodologies provide valuable tools for investigating the biological significance of this compound in DNA, assessing the impact of factors that influence this compound levels (such as nutritional status or exposure to certain chemicals), and studying the efficiency and mechanisms of this compound repair pathways.

Uracil Derivatives and Analogs in Biomedical Research

Synthesis and Biological Activity of Uracil (B121893) Nucleoside and Nucleotide Analogs

The creation of this compound nucleoside and nucleotide analogs involves targeted modifications to either the this compound base or its attached sugar moiety. mdpi.comnih.govcdnsciencepub.com These structural alterations are critical determinants of their resulting biological activities. Analogs of pyrimidine (B1678525) nucleosides, encompassing those derived from this compound, are widely employed in the clinical management of viral infections, including those caused by the human immunodeficiency virus (HIV) and members of the herpesvirus family. mdpi.com

A common synthetic strategy for preparing pyrimidine nucleoside analogs is the alkylation of silylated pyrimidines, a method rooted in established procedures such as those developed by Vorbrüggen and Niedballa. nih.gov This approach facilitates the generation of a variety of modified nucleosides. nih.gov

Analogs featuring modifications within the carbohydrate ring, such as carbocyclic nucleosides where the furanose ring's oxygen atom is substituted with a methylene (B1212753) group, exhibit enhanced stability against enzymatic cleavage by phosphorylases and hydrolases. mdpi.com This structural feature contributes to their broad spectrum of biological activity. mdpi.com Notable examples of biologically active this compound nucleoside analogs include 5-substituted this compound derivatives, which have demonstrated inhibitory effects against HIV-1, herpesviruses, and mycobacteria through diverse mechanisms. mdpi.com Specific instances include 2′-deoxy-5-iodocytidine and 5-bromovinyl-2′-deoxyuridine (brivudine), recognized as nucleoside inhibitors targeting herpesviruses. mdpi.com Furthermore, derivatives like 1-(benzyl)-5-(phenylamino)this compound have been identified as non-nucleoside inhibitors active against HIV-1 and EBV. mdpi.com

The pursuit of novel this compound nucleosides remains an active area of research, with ongoing studies investigating compounds exhibiting promising activity against viruses such as Herpes Simplex Virus type 1 (HSV-1). nih.gov These research efforts are motivated by the imperative to address limitations associated with current antiviral therapies, including significant side effects and the emergence of drug resistance. nih.gov

Antimetabolite this compound Analogs: Mechanisms of Action and Target Specificity

This compound analogs function as antimetabolites by disrupting vital biosynthetic pathways, particularly those involved in the synthesis of nucleic acids. oncohemakey.comwikipedia.orgnih.gov Their mechanism of action involves mimicking endogenous molecules, thereby deceiving enzymes crucial for DNA and RNA synthesis. wikipedia.orgwashington.edu These analogs are efficiently transported into cells and subsequently metabolized into active nucleotide forms by the same enzymatic machinery that processes natural nucleobases and deoxynucleosides. oncohemakey.com The resulting active metabolites then act as potent inhibitors of key enzymes essential for DNA synthesis, leading to DNA damage and ultimately triggering apoptosis (programmed cell death). wikipedia.orgnih.gov

A prime example of an antimetabolite this compound analog is 5-fluorothis compound (B62378) (5-FU). oncohemakey.comwikipedia.orgcalis.edu.cn Its development was strategically based on the observation that tumor cells exhibit an elevated rate of this compound salvage for DNA synthesis. oncohemakey.com 5-FU is a cornerstone chemotherapeutic agent used in the treatment of various epithelial malignancies, including colorectal and breast cancers. oncohemakey.comcalis.edu.cn Upon cellular uptake, which occurs via the same facilitated transport mechanism as this compound, 5-FU is converted into several active metabolites, notably fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). calis.edu.cn

The principal mechanism by which 5-FU exerts its cytotoxic effect is the inhibition of thymidylate synthase (TS). oncohemakey.comcalis.edu.cn This enzyme is indispensable for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis. oncohemakey.comcalis.edu.cn FdUMP forms a stable ternary complex with TS and a folate cofactor, effectively blocking the synthesis of dTMP. oncohemakey.com Furthermore, FdUTP can be incorporated into DNA, and FUTP can be incorporated into RNA, disrupting their normal biological functions. oncohemakey.comcalis.edu.cn While the incorporation into both DNA and RNA contributes to cellular toxicity, the inhibition of TS is considered the primary mechanism underlying 5-FU's antitumor activity. oncohemakey.comcalis.edu.cn

Other this compound analogs, such as capecitabine, an orally administered prodrug of 5-FU, exert their therapeutic effects through similar metabolic activation and subsequent interference with nucleic acid synthesis pathways. oncohemakey.comwashington.edu Due to their mechanism of action, antimetabolites typically display high cell cycle specificity, preferentially targeting rapidly dividing cancer cells during the S-phase, the period of DNA replication. wikipedia.org

Radiosensitizing Properties of this compound Analogs in Experimental Oncology

Radiotherapy is a widely used modality in cancer treatment, and its efficacy can be augmented by the co-administration of radiosensitizing agents. nih.gov this compound analogs have been investigated for their potential as radiosensitizers, particularly those with modifications at the C5 position. nih.govresearchgate.netaip.orgmdpi.com These analogs can enhance the sensitivity of tumor cells to ionizing radiation, potentially allowing for reduced radiation doses and minimizing damage to surrounding healthy tissues. aip.org

Uridine (B1682114) analogs that become incorporated into DNA, such as 5-bromo- and 5-iodo-2′-deoxyuridines, are among the most extensively studied radiosensitizers. nih.gov Their radiosensitizing effect, following integration into the DNA structure, is thought to be mediated by the dissociation of the C5-X bond (where X represents a halogen atom) induced by electron attachment. nih.gov This process liberates a halide anion and generates a highly reactive this compound-5-yl radical within the DNA molecule. nih.gov This radical species can subsequently induce DNA strand breaks and other forms of damage, thereby amplifying the cytotoxic effects of radiation. ug.edu.pl

Research efforts include evaluating the radiosensitizing potential of various this compound derivatives. For instance, this compound-5-yl O-sulfamate (SU) has been studied and shown to undergo efficient dissociative electron attachment in the gas phase, resulting in bond cleavages. nih.gov However, the surrounding aqueous environment can significantly influence the radiosensitizing properties of modified nucleosides. nih.gov

Computational studies play a valuable role in the initial selection of potential radiosensitizers by predicting their behavior upon electron attachment. ug.edu.pl The formation of a reactive radical within the nucleobase or a substituent fragment following electron attachment is considered a key indicator for further investigation into a compound's radiosensitizing potential. ug.edu.pl Promising this compound derivatives identified through such computational approaches include SeCNdU, OTfdU, BrSdU, ISdU, CF₃CONHU, SU, DMSU, and 6IdU. ug.edu.pl Cellular-level studies, utilizing assays like clonogenic assays, have confirmed the radiosensitizing properties of some of these modified nucleosides against cancer cells. ug.edu.pl For example, a reduction in survival rates was observed in cells treated with ISdU and CF₃CONHU when exposed to radiation. ug.edu.pl

This compound-Containing Probes for Investigating Nucleic Acid Interactions

This compound-containing molecules, particularly when used in conjunction with enzymes like this compound-DNA Glycosylase (UDG), serve as powerful tools for probing protein-DNA interactions and other aspects of nucleic acid biology. oup.comcapes.gov.brrsc.org UDG is a DNA repair enzyme that specifically removes this compound from DNA by cleaving the N-glycosylic bond, leaving behind an apyrimidinic (Ap) site. oup.com

This specific enzymatic activity of UDG enables several methods for probing nucleic acid interactions:

Protection Experiments ("Footprinting"): In this technique, protein-DNA complexes are treated with UDG. This compound residues that are shielded by bound proteins are protected from excision, while accessible this compound residues are cleaved. oup.com Analysis of the resulting cleavage pattern on a sequencing gel provides information about the protein binding site on the DNA. oup.com

Interference Assays: These assays involve incorporating this compound into the DNA before the formation of a complex with a protein. The effect of the this compound modification on the protein's ability to bind the DNA is then assessed. oup.com

Missing Thymine (B56734) Site (MT-site) Experiment: In this variation, this compound is substituted for thymine at specific positions within the DNA sequence. If the presence of this compound at a particular site disrupts protein binding, it suggests that the thymine normally present at that position is important for the interaction. oup.com

Missing Thymine Methyl Site (MTM-site) Experiment: This assay is specifically designed to investigate the importance of the methyl group of thymine in mediating protein-DNA interactions. oup.com

These UDG-based probing techniques offer detailed insights into protein-DNA interactions, including the identification of specific residues that are critical for binding. oup.com Studies employing UDG probing have successfully investigated the interactions of well-characterized protein-DNA systems, such as the lambda repressor and lac repressor binding to their respective operator sites, providing valuable information about the role of specific thymine residues and their methyl groups in complex formation. oup.com

Furthermore, this compound-containing fluorescent probes have been developed for the selective recognition and detection of nucleotides like ATP. d-nb.info These probes are designed to utilize a combination of interactions, including complementary base-pairing, stacking interactions, and electrostatic forces, to achieve selective binding. d-nb.info The design typically involves conjugating a this compound nucleobase to a fluorophore, and their nucleotide recognition properties are evaluated using techniques such as fluorescence spectroscopy. d-nb.info

This compound-containing DNA substrates, often prepared by incorporating this compound residues using techniques like PCR, can be utilized in conjunction with UDG to study enzyme kinetics and mechanisms, such as the process of base flipping by DNA glycosylases. rsc.orgnih.gov The use of fluorescent base analogs positioned adjacent to this compound residues can generate signals that allow for the real-time monitoring of this compound cleavage by UDG, providing insights into the dynamics of protein-DNA interfaces and the enzymatic reaction pathway. nih.gov

Advanced Analytical Methodologies for Uracil Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Uracil (B121893) Analysis

HPLC and LC-MS are widely used for the separation, identification, and quantification of this compound in complex samples. These techniques offer high sensitivity and specificity, making them suitable for analyzing biological matrices like plasma, serum, and urine. sciex.comnih.govnih.gov

HPLC with UV detection is a common method for this compound analysis. However, for samples with numerous UV-active impurities, such as urine, a single reversed-phase HPLC method may not be sufficient. jst.go.jpjst.go.jp Column-switching techniques, incorporating strong cation exchange and reversed-phase columns, have been employed to address this challenge, although they require specialized equipment. jst.go.jpjst.go.jp

LC-MS and LC-MS/MS offer enhanced sensitivity and selectivity compared to LC-UV, particularly for the analysis of small molecules like this compound in biological samples. sciex.comnih.govnih.govsciex.comoup.com Various LC-MS/MS methods have been developed for the quantitative analysis of this compound in plasma and serum. sciex.comnih.govsciex.comresearchgate.netresearchgate.net These methods often involve sample preparation steps such as protein precipitation or solid-phase extraction (SPE) to isolate this compound from the matrix. sciex.comnih.govnih.govnih.govsciex.comchromatographyonline.com

Research findings demonstrate the effectiveness of LC-MS/MS for this compound quantification. One study developed an LC-MS/MS method for rapid and quantitative analysis of this compound in human plasma and serum, achieving a limit of quantification (LLOQ) of 0.5 ng/mL in plasma/serum. sciex.comsciex.com This method utilized a simple protein precipitation from a small sample volume (100 µL) and isocratic chromatography. sciex.comsciex.com Another LC-MS/MS method for simultaneous quantification of this compound and dihydrothis compound (B119008) in human plasma reported an LLOQ of 0.5 ng/mL for this compound. nih.gov

Data from LC-MS/MS methods highlight their performance characteristics:

| Method | Sample Matrix | Sample Prep | LLOQ (this compound) | Linearity Range (this compound) | Run Time | Reference |

| LC-MS/MS (SCIEX Triple Quad 6500+) | Plasma/Serum | Protein Precipitation | 0.5 ng/mL | 0.5 - 200 ng/mL | 5 minutes | sciex.comsciex.com |

| HPLC-MS-MS | Plasma | Extraction (Ethyl acetate-isopropanol) | 0.5 ng/mL | Not specified | Not specified | nih.gov |

| UPLC-MS/MS | Human Plasma | Deproteination, Extraction (Ethyl acetate, isopropanol) | 0.625 ng/mL | 0.625 - 160.0 ng/mL | 4.5 minutes | oup.comresearchgate.net |

Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Nuclear Magnetic Resonance) in this compound Research

Spectroscopic techniques provide valuable insights into the structure, properties, and interactions of this compound. UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly important in this compound research. ijcrt.orguobaghdad.edu.iqresearchgate.netmdpi.comnumberanalytics.com

UV-Vis spectroscopy involves measuring the absorption of ultraviolet and visible light by molecules. numberanalytics.com this compound exhibits characteristic absorption maxima in the UV region. The UV-Vis spectrum of this compound in water shows absorption maxima at approximately 202 nm and 258 nm. sielc.com The absorption at 260 nm is commonly used for quantification of nucleic acids, including those containing this compound. numberanalytics.comresearchgate.net The molar absorption coefficient (ε) of this compound in water at 258 nm has been reported as 7680 ± 20 M⁻¹ cm⁻¹. rsc.org UV-Vis spectroscopy is also used to study the effect of acid and base on the spectra of this compound derivatives and to investigate solvatochromic behaviors. researchgate.net

NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of atoms within the this compound molecule. ijcrt.orguobaghdad.edu.iqresearchgate.netmdpi.comnumberanalytics.commdpi.comacs.org Early NMR studies of this compound date back to the 1960s and 1970s. mdpi.com More recent multinuclear NMR studies, often supported by theoretical calculations, have provided more accurate data. mdpi.comacs.org NMR spectroscopy can be used to study the tautomeric forms of this compound and its derivatives, although the diketo form is generally considered the most stable. mdpi.com

Experimental NMR data for this compound in different solvents are available. For example, ¹H NMR spectra of this compound in D₂O and DMSO-d₆ have been reported with specific chemical shifts. nih.govmdpi.comacs.orghmdb.ca ¹³C NMR spectra of this compound in water and DMSO-d₆ are also available. nih.govacs.orghmdb.ca

| NMR Spectrum | Solvent | Frequency | Key Chemical Shifts (ppm) | Reference |

| ¹H NMR | Water | 500 MHz | 7.51-7.53, 5.78-5.80 | nih.govhmdb.ca |

| ¹H NMR | DMSO-d₆ | 400 MHz, 11.7 T | ~11.58 (ring NH), 8.02-8.26, 7.64-6.91, 3.91 | nih.govresearchgate.netacs.org |

| ¹³C NMR | Water | 125 MHz | 146.32, 170.23, 155.93, 103.72 | nih.govhmdb.ca |

| ¹³C NMR | DMSO-d₆ | 11.7 T | Not explicitly listed in snippets, but studied | acs.org |

Spectroscopic techniques are also valuable for studying the interaction of this compound with other molecules, such as metal ions or ligands. uobaghdad.edu.iqnumberanalytics.com

Capillary Electrophoresis and Electrophoretic Mobility Shift Assays for this compound-Binding Interactions

Capillary Electrophoresis (CE) is a technique used to separate ionic species based on their size and charge under an electric field. missouri.eduthermofisher.communi.cz CE can be applied to the analysis of this compound and other nucleobases. muni.cz The separation of purine (B94841) and pyrimidine (B1678525) bases, including this compound, by CE has been achieved using alkaline buffers, with additives like β-cyclodextrin improving resolution. muni.cz CE with UV detection at 254 nm or 260 nm is commonly used for detection. muni.cznih.gov CE offers advantages such as speed and the ability to handle small sample volumes. muni.cz

Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are used to study protein-nucleic acid interactions. While not exclusively for this compound, variations of EMSA can be adapted to investigate proteins that bind to this compound-containing DNA or RNA. The principle involves observing a shift in the electrophoretic mobility of a nucleic acid fragment when bound by a protein. This technique can provide evidence of a binding interaction and information about the stoichiometry of the complex.

CE has been used in conjunction with molecularly imprinted polymers (MIPs) for selective isolation and detection of this compound from complex samples. nih.gov This approach has potential for on-site analysis. nih.gov

CE is also utilized in assays for this compound-DNA glycosylase (UDG) activity. neb.com UDG removes this compound from DNA, creating an abasic site. Subsequent chemical cleavage of the abasic site generates DNA fragments that can be analyzed by CE fragment analysis. neb.com

Immunoassays and Biosensors for High-Throughput this compound Detection

Immunoassays and biosensors offer promising avenues for high-throughput and sensitive detection of this compound, particularly in biological and environmental monitoring.

Immunoassays utilize the specific binding between antibodies and antigens (in this case, this compound or a modified form of this compound) for detection. While direct immunoassays for small molecules like this compound can be challenging due to their size, approaches involving conjugation to larger carrier molecules to elicit an immune response are possible for antibody development. Sensitive immunoassays for the detection of this compound in DNA have been developed, often coupled with enzymatic steps. oup.comnih.govnih.gov For instance, an assay for this compound in DNA adapted the aldehydic slot blot (ASB) assay, coupling it with this compound-DNA glycosylase (UDG) to generate detectable abasic sites. nih.gov These methods can be sensitive, requiring small quantities of DNA, and are adaptable to high-throughput formats. oup.comnih.gov

Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a measurable signal. nanochemres.org For this compound detection, biosensors can be designed to specifically recognize this compound or the activity of enzymes that process this compound, such as UDG. x-mol.netresearchgate.netnih.govacs.org

Electrochemical biosensors have been developed for detecting UDG activity, which can be indirectly related to the presence of this compound in DNA. x-mol.netresearchgate.net One such biosensor utilizes a porphyrin-based nanomaterial and a hairpin DNA probe containing this compound bases. x-mol.net Upon UDG activity, this compound is removed, the DNA structure changes, and a signal is generated through electrocatalytic amplification. x-mol.net This type of biosensor can exhibit a broad linear range and a low detection limit for UDG activity. x-mol.net

Other biosensing strategies for UDG activity detection involve enzyme-catalyzed assembly of nanoparticles or the use of single-nanoparticle ICP-MS to detect released nanoparticles upon DNA cleavage. researchgate.netacs.org These methods demonstrate high sensitivity and selectivity. acs.org

The design of biosensors can also leverage modified nucleobases, such as 5-formylthis compound (B14596) (5fU), as building blocks for creating probes with specific properties like fluorescence, enabling targeted detection and imaging. nih.gov Theoretical studies also explore the potential of transition-metal dichalcogenides as sensing platforms for nucleobase detection, including this compound, based on adsorption properties. nanochemres.org

Uracil S Role in Cellular Homeostasis and Stress Responses

Regulation of Intracellular Uracil (B121893) Pool Dynamics

Maintaining a balanced intracellular this compound pool is critical for preventing detrimental effects on the cell. High levels of intracellular this compound or its derived nucleotides can be harmful. Cells employ regulatory mechanisms to control this compound uptake and synthesis. In Saccharomyces cerevisiae, for instance, the this compound permease (encoded by FUR4) facilitates this compound uptake, and its activity is negatively regulated by the availability of this compound. This feedback mechanism helps prevent the accumulation of excessive intracellular this compound-derived nucleotides. nih.govmolbiolcell.org Exposure to this compound leads to a decrease in the level of this compound permease, partly by reducing FUR4 mRNA levels, likely by increasing its instability. nih.gov this compound entry also triggers more rapid degradation of the existing permease by promoting its ubiquitination, signaling internalization. nih.govmolbiolcell.org This suggests a direct binding of intracellular this compound to the permease may be involved in this feedback regulation. nih.gov The pyrimidine (B1678525) salvage pathway, involving the uptake of this compound, cytosine, and uridine (B1682114), mediated by specific permeases, is highly efficient in yeast and can quench de novo pyrimidine biosynthesis. nih.gov Intracellular cytosine is converted to this compound by deamination, and this compound is converted to UMP by this compound phosphoribosyltransferase (UPRT). nih.gov

In Lactobacillus plantarum, the pyr operon, involved in pyrimidine biosynthesis, is regulated by transcription attenuation in response to exogenous this compound. asm.org Mutations in conserved regions of the regulatory protein PyrR1 suggest functional similarity to Bacillus subtilis PyrR. asm.org The ratio of UMP to PRPP likely regulates L. plantarum PyrR1 activity. asm.org

This compound Metabolism in Cellular Proliferation and Differentiation

This compound metabolism is intricately linked to cellular proliferation and differentiation, processes that require significant nucleotide synthesis. Pyrimidine nucleotides are essential precursors for nucleic acid synthesis, protein glycosylation, and phospholipid synthesis. nih.gov

Research indicates that this compound nucleotides can stimulate cell proliferation and differentiation. Studies on human neural precursor cells (NPCs) have shown that this compound nucleotides, specifically UTP and UDP, can enhance proliferation and dopaminergic differentiation. nih.govresearchgate.net UTP boosted the proliferation of human mesencephalic NPCs (hmNPCs) and stimulated dopaminergic differentiation, increasing the number of tyrosine hydroxylase (TH)-positive cells and TH protein levels. nih.gov This effect was blocked by P2 receptor antagonists, suggesting a P2 receptor-mediated mechanism. nih.gov UTP also stimulated the extracellular signal-regulated kinase (ERK) pathway during differentiation, and both ERK1/2 phosphorylation and differentiation were inhibited by an ERK kinase inhibitor. nih.gov

The balance between proliferation and differentiation is crucial for tissue homeostasis. telight.eu Uncontrolled proliferation is a hallmark of cancer. telight.eu Alterations in pyrimidine metabolism, including elevated this compound levels, have been observed in certain cancers, such as oral squamous cell carcinoma (OSCC), and are linked to tumor progression. opendentistryjournal.com Enzymes involved in this compound synthesis have been found to be overexpressed in aggressive OSCC, suggesting that targeting these metabolic pathways could impede tumor growth. opendentistryjournal.com

Responses of this compound Pathways to Oxidative Stress and DNA Damage

Oxidative stress and DNA damage pose significant threats to genomic integrity, and this compound pathways are involved in the cellular response to these challenges. This compound can be incorporated into DNA, primarily through the misincorporation of dUTP during DNA replication or deamination of cytosine in DNA. wayne.eduwayne.edu The presence of this compound in DNA is considered a type of DNA damage. wayne.eduwayne.edu

The primary enzyme responsible for removing this compound residues from DNA is this compound-DNA glycosylase (UNG), a key enzyme in the base excision repair (BER) pathway. wayne.eduaacrjournals.org BER is a major pathway involved in repairing DNA damage caused by oxidative stress. wayne.eduwayne.edudojindo.co.jp UNG removes the this compound base, creating an abasic site that is subsequently repaired by other enzymes in the BER pathway. aacrjournals.org Studies have shown that UNG-deficient cells and mice exhibit increased sensitivity to DNA damage and oxidative stress. aacrjournals.org Small interfering RNA (siRNA)-directed knockdown of UNG in human prostate cancer cells sensitized them to genotoxic stress induced by hydrogen peroxide and doxorubicin (B1662922). aacrjournals.org

Oxidative damage to DNA-cytosine can result in the formation of oxidized derivatives, including this compound, which are also substrates for UNG. aacrjournals.orgnih.gov Mitochondrial this compound-DNA glycosylase 1 (UNG1) and nuclear this compound-DNA glycosylase 2 (UNG2) are involved in removing this compound and oxidized cytosine derivatives. nih.gov Oxidative stress can selectively upregulate mitochondrial UNG1 mRNA, indicating a potential important role in the repair of oxidized pyrimidines in mitochondria. nih.gov Folate deficiency can also impact DNA repair by inducing this compound accumulation and depleting the thymine (B56734) pool. wayne.eduwayne.edu

Interplay between this compound Metabolism and Other Central Metabolic Networks

The pentose (B10789219) phosphate (B84403) pathway provides ribose-5-phosphate, a precursor for nucleotide synthesis, including pyrimidines. creative-proteomics.com Intermediate products of the TCA cycle can also be involved in the synthesis of purines and pyrimidines. creative-proteomics.com The coordinated interaction between these pathways ensures a dynamic equilibrium in cellular material and energy metabolism. creative-proteomics.com

This compound metabolism has been shown to interact with other metabolic processes in specific cellular contexts. In Streptococcus pneumoniae, there is an established interplay between this compound/pyrimidine metabolism and capsule synthesis. frontiersin.org Capsule synthesis in this bacterium requires activated sugars, such as UDP-glucose and UDP-glucuronic acid, which are derived from UTP. frontiersin.org Mutations in genes involved in de novo pyrimidine synthesis have been linked to altered capsule production. frontiersin.org Elevated UTP levels were observed in the capsulated strain when grown in medium containing this compound, suggesting a link between this compound availability, UTP pool size, and capsule synthesis. frontiersin.org

Furthermore, nucleotide metabolism, including purine (B94841) and pyrimidine pathways, is linked to cellular differentiation. nih.gov Studies on neuroblastoma have identified significant changes in nucleotide metabolism in cell lines with high expression of the MYCN oncogene, which is known to influence cellular differentiation. nih.gov Inhibition of purine metabolic enzymes has been shown to promote differentiation in these cells, highlighting the interplay between nucleotide metabolism and differentiation processes. nih.gov The circadian clock, which regulates numerous physiological functions, has also been shown to influence the oscillation of this compound and uridine levels in the liver, suggesting a connection between circadian rhythms and pyrimidine metabolism. researchgate.net